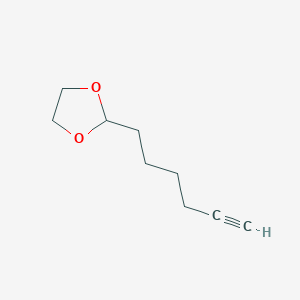

1,3-Dioxolane,2-(5-hexynyl)-(9ci)

Description

Historical Context of Dioxolane Chemistry in Synthetic Methodologies

The 1,3-dioxolane (B20135) functional group, a cyclic acetal (B89532), has a rich history in organic synthesis, primarily as a robust protecting group for aldehydes and ketones. nih.gov The pioneering work in this area demonstrated that the reaction of a carbonyl compound with ethylene (B1197577) glycol under acidic conditions efficiently yields the corresponding 1,3-dioxolane, effectively masking the carbonyl's reactivity. chemicalbook.com This protection strategy is fundamental in multi-step syntheses where a sensitive carbonyl group needs to be preserved while other parts of the molecule undergo chemical modification.

The stability of the dioxolane ring to a wide range of reagents, including nucleophiles, bases, and reducing agents, has made it an indispensable tool for synthetic chemists. nih.gov Its removal, or deprotection, is typically achieved under aqueous acidic conditions, regenerating the original carbonyl compound. This orthogonality of protection and deprotection steps is a cornerstone of modern synthetic strategy. Over the years, numerous methods for the formation of 1,3-dioxolanes have been developed, including the use of various acid catalysts and reaction conditions to improve efficiency and substrate scope. organic-chemistry.org

Significance of the Alkynyl Moiety in Advanced Organic Transformations: The 5-Hexynyl Functional Group

The terminal alkyne, and specifically the 5-hexynyl group in this context, is a powerhouse of chemical reactivity. Its linear geometry and the presence of two π-bonds make it a versatile handle for a multitude of chemical transformations. One of the most significant advancements in this area is the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of a stable triazole ring from an alkyne and an azide (B81097), a transformation that has found widespread application in drug discovery, materials science, and bioconjugation.

Beyond click chemistry, the terminal alkyne of the 5-hexynyl group can participate in a host of other reactions. These include Sonogashira coupling for the formation of carbon-carbon bonds with aryl or vinyl halides, Glaser coupling to form symmetrical diynes, and various hydration and hydrogenation reactions to access other functional groups. unacademy.comlibretexts.org The acidity of the terminal proton also allows for the formation of metal acetylides, which can act as potent nucleophiles in carbon-carbon bond-forming reactions. youtube.com

Research Trajectories and Academic Relevance of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) Systems

While specific research literature singling out 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) is limited, its academic relevance lies in its potential as a bifunctional building block for the synthesis of complex molecules. The strategic placement of a protected carbonyl group and a reactive alkyne allows for a modular approach to synthesis.

A plausible synthetic route to this compound involves the acid-catalyzed reaction of 6-heptyn-2-one with ethylene glycol. This straightforward transformation provides a stable, yet versatile, intermediate.

Table 1: Plausible Synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci)

| Reactants | Reagents | Product |

| 6-heptyn-2-one, Ethylene glycol | Acid catalyst (e.g., p-toluenesulfonic acid) | 1,3-Dioxolane, 2-methyl-2-(4-pentynyl)- |

Note: The table describes a general and highly probable synthetic pathway.

The research utility of this compound stems from the ability to perform selective chemistry on the alkyne terminus while the carbonyl group remains protected. For instance, the alkyne can be elaborated through various coupling reactions or converted into other functional groups. Subsequent deprotection of the dioxolane would then unmask the ketone for further transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This sequential reactivity is highly valuable in the synthesis of natural products and pharmaceutical agents where precise control over chemical steps is paramount.

Table 2: Potential Research Applications of the 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) Scaffold

| Reaction Type | Reagents/Conditions | Resulting Functionality |

| Click Chemistry (CuAAC) | Azide, Copper(I) catalyst | Triazole linkage |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted alkyne |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

| Ozonolysis | O₃, then H₂O | Carboxylic acid and CO₂ |

This table illustrates potential transformations based on the known reactivity of the terminal alkyne.

In essence, 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) represents a versatile synthetic intermediate. Its structure is a testament to the strategic design principles of modern organic chemistry, where the careful orchestration of protecting groups and reactive functionalities enables the efficient construction of complex molecular targets. While it may not be the final destination in a synthesis, its role as a key stepping stone highlights the importance of such bifunctional molecules in the ongoing quest for new and innovative chemical matter.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-hex-5-ynyl-1,3-dioxolane |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-9-10-7-8-11-9/h1,9H,3-8H2 |

InChI Key |

KZNCQZNOTJVHDZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC1OCCO1 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1,3 Dioxolane, 2 5 Hexynyl 9ci Systems

Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Heterocycle

The 1,3-dioxolane ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. organic-chemistry.org This characteristic is fundamental to its use as a protecting group for aldehydes and ketones. nih.gov

Acid-Catalyzed Ring Opening and Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that regenerates the parent carbonyl compound and ethylene (B1197577) glycol. youtube.comnumberanalytics.com The mechanism for the hydrolysis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst. youtube.comyoutube.com This protonation converts the hydroxyl group into a good leaving group (water).

The subsequent step involves the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion. youtube.com The stability of this cation is a crucial factor in the rate of hydrolysis. lookchem.com For 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), the resulting oxocarbenium ion is stabilized by the remaining oxygen atom. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. msu.edu

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of 2-Substituted 1,3-Dioxolanes

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonic acid | Acetone (B3395972)/Water | Room Temperature | 4 | >95 |

| 2 | Sulfuric acid | Tetrahydrofuran (B95107)/Water | 40 | 2 | >95 |

| 3 | Amberlyst-15 | Methanol/Water | Room Temperature | 6 | >90 |

This table presents typical conditions for the hydrolysis of 2-substituted 1,3-dioxolanes and is for illustrative purposes.

Nucleophilic Attack and Selective Ring Cleavage

The 1,3-dioxolane ring is generally resistant to direct nucleophilic attack due to the presence of the two electron-donating oxygen atoms, which reduce the electrophilicity of the C-2 carbon. However, the ring can be opened by nucleophiles under certain conditions, typically involving Lewis acid activation. nih.gov Lewis acids can coordinate to one of the oxygen atoms, increasing the electrophilicity of the C-2 carbon and making it susceptible to attack by a nucleophile. nih.gov

In the context of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), a strong nucleophile could potentially attack the C-2 position if a suitable Lewis acid is employed. This would result in the cleavage of one of the C-O bonds and the formation of a new carbon-nucleophile bond. The regioselectivity of the ring opening would depend on the nature of the Lewis acid and the nucleophile.

Ring-Opening Tautomerization Processes

Ring-chain tautomerism is a phenomenon where a molecule can exist in equilibrium between a cyclic and an open-chain form. stackexchange.com For 1,3-dioxolanes, this is not a direct process but can be a consequence of reactions involving the substituent at the C-2 position. In the case of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), hydration of the terminal alkyne moiety, for instance, through a mercury(II)-catalyzed reaction, would lead to the formation of a methyl ketone. libretexts.org

The resulting hydroxy ketone could then potentially exist in equilibrium with a cyclic hemiketal, which would be a six-membered ring. This intramolecular cyclization is a form of ring-chain tautomerism. cdnsciencepub.com The position of the equilibrium between the open-chain hydroxy ketone and the cyclic hemiketal is influenced by factors such as the solvent and the substitution pattern of the molecule.

Radical-Chain Reactions Involving 1,3-Dioxolane Species

The C-2 position of the 1,3-dioxolane ring is known to be susceptible to radical reactions, particularly hydrogen atom transfer.

Hydrogen Atom Transfer (HAT) Mechanisms from C-2 Position

The hydrogen atom at the C-2 position of a 1,3-dioxolane can be abstracted by a radical initiator to form a 2-dioxolanyl radical. acs.org This process, known as hydrogen atom transfer (HAT), is a key step in many radical-chain reactions involving dioxolanes. nih.gov The resulting 2-dioxolanyl radical is stabilized by the two adjacent oxygen atoms through resonance.

For 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), the generation of the 2-dioxolanyl radical would create a reactive intermediate that can participate in various subsequent reactions. The efficiency of the HAT process depends on the nature of the radical initiator and the reaction conditions.

Additions to Electron-Deficient Alkenes and Unsaturated Systems

Once formed, the 2-dioxolanyl radical is nucleophilic and can add to electron-deficient alkenes and other unsaturated systems in a radical-chain mechanism. nih.gov In the case of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), the generated 2-dioxolanyl radical could add, for example, to an electron-deficient alkene like methyl acrylate.

This addition would form a new carbon-carbon bond and generate a new radical intermediate. This new radical can then propagate the chain by abstracting a hydrogen atom from another molecule of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), thus regenerating the 2-dioxolanyl radical. Such reactions provide a powerful method for the formation of C-C bonds and the synthesis of more complex molecules. The alkyne functionality within the same molecule could also potentially participate in intramolecular radical cyclization reactions. mdpi.comrsc.org

Table 2: Representative Radical Additions of 2-Dioxolanyl Radicals to Alkenes

| Entry | Alkene | Radical Initiator | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl Acrylate | Dibenzoyl Peroxide | 1,3-Dioxolane (solvent) | 80 | 75 |

| 2 | Acrylonitrile | AIBN | Benzene | 80 | 70 |

| 3 | Maleic Anhydride | Di-tert-butyl Peroxide | 1,2-Dichloroethane | 120 | 65 |

This table presents typical conditions for the radical addition of 2-dioxolanyl radicals to electron-deficient alkenes and is for illustrative purposes.

Minisci-Type Reactions

The Minisci reaction is a powerful tool in organic synthesis for the C-H functionalization of electron-deficient heterocycles via a radical-mediated mechanism. wikipedia.orgprinceton.edu It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. wikipedia.org While direct studies on Minisci-type reactions involving the 1,3-dioxolane ring of 2-(5-hexynyl)-1,3-dioxolane are not extensively documented in the provided search results, the general principles of the reaction can be extrapolated.

The 1,3-dioxolane ring itself is an electron-rich acetal. For a Minisci-type reaction to occur at the dioxolane moiety, it would likely require activation to generate a radical species. However, the typical Minisci reaction involves an electron-deficient aromatic substrate, which the dioxolane is not. wikipedia.org Instead, the reaction would more plausibly involve a radical generated elsewhere in a molecule containing a 1,3-dioxolane, which then participates in a Minisci reaction with a suitable electron-deficient heterocycle.

The reaction generally proceeds under acidic conditions to protonate the heterocycle. wikipedia.org A carbon-centered radical is typically generated from a carboxylic acid via oxidative decarboxylation using silver salts and a strong oxidizing agent like ammonium (B1175870) persulfate. wikipedia.org This radical then adds to the electron-deficient heterocycle. Due to the nature of the reactants, the Minisci reaction often yields a mixture of regioisomers, which can present purification challenges. wikipedia.org

Reactivity of the Terminal Alkyne: Click Chemistry and Beyond

The terminal alkyne group of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) is a versatile handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide (B81097), yielding a 1,4-disubstituted 1,2,3-triazole. nih.govnih.govresearchgate.net This reaction is known for its high fidelity, broad functional group tolerance, and mild reaction conditions, making it a powerful tool in various fields, including medicinal chemistry and materials science. nih.govresearchgate.net

The reaction with the 5-hexynyl group of the title compound would proceed as follows:

Reaction Scheme:

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov A variety of copper(I) sources can be used, such as CuI, CuBr, or copper nanoparticles on charcoal. nih.govresearchgate.netbeilstein-journals.org The reaction can also be accelerated using microwave irradiation. researchgate.net

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Solvent | Temperature | Notes |

|---|---|---|---|

| CuI / TTTA | THF | Room Temperature | High yields, simple workup. nih.gov |

| CuBr (5 mol%) | Aerobic conditions | - | Used for the synthesis of 5-stibano-1H-1,2,3-triazoles. beilstein-journals.org |

This table is illustrative and specific conditions would need to be optimized for 1,3-Dioxolane, 2-(5-hexynyl)-(9ci).

The resulting triazole products are stable and can serve as a linkage for connecting the dioxolane-containing fragment to other molecules, for instance, in the creation of bioconjugates or functional materials. nih.govglenresearch.com

Beyond the CuAAC reaction, the terminal alkyne of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) can undergo a range of other selective transformations. These reactions allow for further diversification of the molecular structure.

One notable transformation is the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles through the reaction of 1-iodoalkynes with azides, also catalyzed by copper(I). nih.gov This suggests that the terminal alkyne of the title compound could first be converted to a 1-iodoalkyne, which then undergoes cycloaddition to yield a more substituted triazole.

Other potential transformations of the terminal alkyne include, but are not limited to:

Sonogashira coupling: A cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.

Hydration: The addition of water across the triple bond to form a ketone.

Hydrogenation: Reduction of the alkyne to an alkene or alkane.

Tandem selenation: Copper-catalyzed reaction with selenium and an appropriate coupling partner to form alkynyl selenides. beilstein-journals.org

The choice of reaction and conditions would depend on the desired final product and the compatibility with the 1,3-dioxolane ring.

Stability and Degradation Pathways of the 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) Structure

The 1,3-dioxolane ring is an acetal, and its stability is pH-dependent. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ring to form the corresponding aldehyde (6-heptynal) and ethylene glycol.

Degradation Reaction:

This lability in acidic media is a crucial consideration when planning reactions involving this compound, especially for transformations that require acidic catalysts. Conversely, this property can be exploited for the controlled release of the aldehyde functionality.

The terminal alkyne group is generally stable under a wide range of conditions but can be reactive towards strong bases, which can deprotonate the terminal alkyne, and towards certain metals that can catalyze its polymerization or other transformations. Oligonucleotides containing a 5'-hexynyl moiety have been shown to be stable to standard deprotection conditions used in nucleic acid synthesis. glenresearch.com

In the context of the CuAAC reaction, while the reaction itself is robust, the presence of certain functional groups on the azide partner could potentially lead to side reactions if not chosen carefully. However, one of the key advantages of click chemistry is its high degree of orthogonality, minimizing such issues. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis in 1,3 Dioxolane, 2 5 Hexynyl 9ci Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of "1,3-Dioxolane, 2-(5-hexynyl)-(9ci)". Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dioxolane ring and the 5-hexynyl side chain. The methine proton at the C2 position of the dioxolane ring is particularly diagnostic, typically appearing as a triplet. The protons on the dioxolane ring (at C4 and C5) would likely present as a multiplet. The methylene (B1212753) protons of the hexynyl chain would exhibit characteristic shifts and coupling patterns, while the terminal alkyne proton would appear as a distinct signal, likely a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing the chemical shifts for each carbon atom. The carbon of the terminal alkyne (≡C-H) and the internal alkyne carbon (C≡C) would have characteristic resonances in the typical alkyne region. The acetal (B89532) carbon (C2 of the dioxolane ring) would also show a distinctive chemical shift.

Stereochemical elucidation of 2-substituted 1,3-dioxolanes can be complex. The relative stereochemistry can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can reveal through-space proximities between protons. Furthermore, the analysis of coupling constants (³JHH) between protons on the dioxolane ring and the substituent at C2 can provide insights into the preferred conformation of the molecule. nmrwiki.org For acyclic systems, ³JCH and ³JHH coupling constants are valuable in determining the relative stereochemistry of adjacent stereocenters. nmrwiki.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dioxolane CH (C2) | ~4.8-5.2 (t) | ~100-105 |

| Dioxolane O-CH₂-CH₂-O (C4, C5) | ~3.8-4.1 (m) | ~64-68 |

| -CH₂- (chain, adjacent to C2) | ~1.6-1.8 (m) | ~30-35 |

| -CH₂- (chain) | ~1.4-1.6 (m) | ~25-30 |

| -CH₂-C≡ | ~2.1-2.3 (dt) | ~18-22 |

| ≡C-H | ~1.9-2.1 (t) | ~68-72 |

| -C≡ | Not Applicable | ~80-85 |

Note: These are estimated values and can vary based on solvent and other experimental conditions. Multiplicity is indicated in parentheses (s=singlet, t=triplet, dt=doublet of triplets, m=multiplet).

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in "1,3-Dioxolane, 2-(5-hexynyl)-(9ci)". beilstein-journals.org

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature absorption bands corresponding to the terminal alkyne and the cyclic acetal moieties. A sharp, strong band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. libretexts.org The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. libretexts.org The C-O stretching vibrations of the dioxolane ring are expected to produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The sp³ C-H stretching vibrations of the methylene groups in the hexynyl chain and the dioxolane ring would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar C≡C triple bond, which often shows a strong signal around 2100 cm⁻¹, complementing the weaker IR absorption. researchgate.netnih.gov Terminal alkynes generally exhibit a Raman signal about 2100 cm⁻¹. researchgate.net The symmetric vibrations of the carbon backbone would also be Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| Alkyne | C≡C Stretch | ~2100-2140 | ~2100-2140 | Weak-Medium (IR), Strong (Raman) |

| Acetal | C-O Stretch | ~1000-1200 | Weak | Strong (IR) |

| Alkane | sp³ C-H Stretch | ~2850-2960 | ~2850-2960 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "1,3-Dioxolane, 2-(5-hexynyl)-(9ci)", as well as to gain structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙). The fragmentation of 2-alkyl-substituted 1,3-dioxolanes is often initiated by cleavage of the substituent at the C2 position. miamioh.edu A common fragmentation pathway involves the loss of the 5-hexynyl radical to form a stable dioxolanyl cation. Further fragmentation of the hexynyl chain could occur, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org Another potential fragmentation pathway for ethers and related compounds is α-cleavage. miamioh.edu

Predicted Fragmentation Pattern:

A plausible fragmentation pattern for "1,3-Dioxolane, 2-(5-hexynyl)-(9ci)" (MW: 154.21) chemicalbook.com would involve the following key fragments:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [C₉H₁₃O₂]⁺ | Loss of H˙ from the molecular ion |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the hexynyl side chain at the C2 position |

| 81 | [C₆H₉]⁺ | Hexynyl cation from cleavage of the dioxolane ring |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If "1,3-Dioxolane, 2-(5-hexynyl)-(9ci)" can be obtained in a single crystal form, X-ray crystallography could provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unambiguously establish the stereochemistry at the C2 position and the conformation of the dioxolane ring (e.g., envelope or twist conformation).

As of now, there is no publicly available crystal structure data for "1,3-Dioxolane, 2-(5-hexynyl)-(9ci)". However, studies on other substituted dioxolanes have shown that the ring can adopt various conformations depending on the nature and stereochemistry of the substituents. nih.gov The determination of the crystal structure would provide invaluable data for understanding its solid-state packing and intermolecular interactions. General procedures for X-ray diffraction involve mounting a suitable crystal and collecting diffraction data, followed by structure solution and refinement. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Studies of 1,3 Dioxolane, 2 5 Hexynyl 9ci Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. hust.edu.vnaustinpublishinggroup.com It is widely applied to predict and understand a material's properties and reactivity. hust.edu.vn For 1,3-Dioxolane (B20135), 2-(5-hexynyl)-(9ci), DFT calculations can elucidate its fundamental electronic characteristics, providing a basis for understanding its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations also provide detailed information on electron density distribution, electrostatic potential maps, and dipole moments, which are essential for predicting intermolecular interactions. austinpublishinggroup.com

The reactivity of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) can be further explored using DFT-derived descriptors. Parameters such as electronegativity (χ), global hardness (η), and softness (S) can be calculated to quantify its reactivity profile. nih.gov Molecular Electrostatic Potential (MEP) maps visually represent the electron density, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents. nih.gov

Table 1: Representative Electronic Properties Calculated for a Dioxolane Derivative using DFT Note: This table presents typical parameters obtained from DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Polarity and intermolecular forces |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations of Dioxolane-Containing Macromolecules

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides valuable insights into the spatiotemporal behavior and dynamic properties of molecular systems, from small molecules to large macromolecules. nih.gov For systems incorporating the 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) moiety, particularly within a polymer or macromolecular structure, MD simulations can reveal crucial information about their structural and dynamic properties. mdpi.com

The simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the dioxolane oxygens and other molecules. mdpi.com This is particularly relevant for understanding how materials containing this compound interact with their environment, for example, in applications like hydrogels or membranes. mdpi.com

Table 2: Illustrative Parameters from MD Simulation of a Polymer System Note: This table shows typical outputs from MD simulations for hypothetical polymers containing dioxolane units.

| Property | Simulated Result | Relevance |

|---|---|---|

| Glass Transition Temperature (Tg) | 350 K | Mechanical properties of the material |

| Radius of Gyration (Rg) | 1.5 nm | Polymer chain compactness and conformation |

| Water Diffusion Coefficient | 2.5 x 10⁻⁶ cm²/s | Permeability and transport properties |

| Free Volume Percentage | 15% | Affects diffusion and physical properties |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.gov These methods allow for the exploration of potential energy surfaces (PES), identifying intermediates, and, crucially, locating and characterizing the transition states (TS) that connect reactants to products. ethz.charxiv.org For 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), this modeling can be used to predict its behavior in various chemical transformations, such as cycloadditions involving the alkyne group or reactions involving the dioxolane ring.

By mapping reaction pathways, computational chemists can determine the activation energies (energy barriers) for different potential reactions, thereby predicting which reaction is kinetically favored. nih.gov For instance, in a 1,3-dipolar cycloaddition reaction involving the hexynyl moiety, quantum chemical modeling can predict the regioselectivity and stereoselectivity of the product by comparing the energies of the different possible transition states. mdpi.comresearchgate.net

Automated reaction path search methods combined with quantum chemical calculations can systematically explore complex reaction networks, potentially uncovering unexpected reaction pathways or side products. nih.govethz.ch This predictive power is invaluable for designing synthetic routes and optimizing reaction conditions to favor the formation of a desired product while minimizing undesired byproducts. ethz.ch

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry offers highly accurate methods for predicting spectroscopic parameters, which serve as a vital link between theoretical models and experimental reality. longdom.org For 1,3-Dioxolane, 2-(5-hexynyl)-(9ci), theoretical calculations can predict its vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. longdom.orglongdom.org

Vibrational frequencies can be calculated using DFT, and the results, when compared with experimental spectra, help in the definitive assignment of vibrational modes. longdom.org NMR chemical shifts (¹H and ¹³C) can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structure elucidation and verification. longdom.orgnih.gov

Conformational analysis is another key area where theoretical calculations are applied. The 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) molecule possesses conformational flexibility, particularly in the hexynyl side chain. By systematically exploring the potential energy surface, computational methods can identify the most stable low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's average structure and dynamic behavior in solution, which influences its physical and chemical properties.

Table 3: Representative Comparison of Calculated and Experimental Spectroscopic Data Note: This table illustrates how theoretical predictions are compared with experimental data for structural validation. Values are hypothetical.

| Spectroscopic Data | Assignment | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Proton on C2 of Dioxolane | 5.15 | 5.12 |

| ¹³C NMR Chemical Shift (ppm) | Alkynyl Carbon (terminal) | 69.5 | 69.2 |

| FT-IR Frequency (cm⁻¹) | C≡C Stretch | 2125 | 2120 |

| FT-IR Frequency (cm⁻¹) | C-O-C Stretch (Dioxolane) | 1080 | 1075 |

Synthetic Applications and Emerging Functions of 1,3 Dioxolane, 2 5 Hexynyl 9ci in Advanced Materials and Chemical Biology

Role as a Versatile Synthetic Intermediate and Protecting Group in Complex Molecule Synthesis

The 1,3-dioxolane (B20135) moiety serves as a robust protecting group for aldehydes, which are highly reactive functional groups. This protection strategy is crucial in multi-step organic syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The stability of the dioxolane ring to a wide range of reagents, including nucleophiles and bases, makes it an ideal choice for complex molecule synthesis. organic-chemistry.org

The general method for the formation of 1,3-dioxolanes involves the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org The removal of water from the reaction mixture, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org Deprotection, to regenerate the aldehyde, is typically achieved through acid-catalyzed hydrolysis in the presence of water. organic-chemistry.org This straightforward protection-deprotection sequence allows for the selective manipulation of other functional groups within a molecule.

The presence of the terminal alkyne group in 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) further enhances its utility as a synthetic intermediate. This alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and other coupling reactions, enabling the construction of more complex molecular architectures. This dual functionality makes it a valuable building block for the synthesis of natural products, pharmaceuticals, and other intricate organic molecules.

| Reaction Type | Description | Key Reagents | Reference |

| Acetalization | Protection of aldehydes/ketones | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | organic-chemistry.orgwikipedia.org |

| Deprotection | Regeneration of aldehydes/ketones | Aqueous acid, or transacetalization in acetone (B3395972) | organic-chemistry.org |

| Click Chemistry | Cycloaddition with azides | Copper(I) catalyst | tcichemicals.comgenelink.com |

Conjugation Strategies for Advanced Materials and Bio-conjugates via Click Chemistry

The terminal alkyne of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) is a perfect handle for "click chemistry," a concept introduced by K. Barry Sharpless. tcichemicals.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for forming stable triazole linkages between molecules. tcichemicals.comgenelink.comdovepress.com This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally well-suited for creating complex bioconjugates and advanced materials. tcichemicals.comdovepress.comapjonline.in

Functionalization of Oligonucleotides and Peptides

The ability to functionalize biomolecules such as oligonucleotides and peptides with high precision is critical for developing new diagnostic and therapeutic tools. 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) can be readily incorporated into these biomolecules, either at the terminus or at specific internal positions. idtdna.com For instance, 5'-Hexynyl Phosphoramidite (B1245037), a derivative, can be used in solid-phase oligonucleotide synthesis to introduce a terminal alkyne. glenresearch.com

Once the alkyne-modified biomolecule is prepared, it can be conjugated to a wide array of azide-containing molecules, including fluorescent dyes, biotin (B1667282), and other reporter groups, using the CuAAC reaction. genelink.comresearchgate.net This approach has been successfully employed to create fluorescently labeled DNA probes and to attach peptides to oligonucleotides. researchgate.net The resulting conjugates are stable and can be used in a variety of biological assays. dovepress.com The protection of the aldehyde group as a dioxolane is advantageous as it prevents potential side reactions during the conjugation process.

| Biomolecule | Functionalization Strategy | Application | Reference |

| Oligonucleotides | Incorporation of 5'-Hexynyl Phosphoramidite during synthesis | DNA probes, bioconjugation | glenresearch.comresearchgate.net |

| Peptides | Reaction with alkyne-containing reagents | Peptide-oligonucleotide conjugates, targeted drug delivery | nih.gov |

Polymer Chemistry and Dioxolane-Containing Monomers

In polymer chemistry, 1,3-dioxolane derivatives can act as monomers in polymerization reactions. rsc.orgnih.gov For example, the ring-opening polymerization (ROP) of 1,3-dioxolane can be initiated by Lewis acids to produce poly(dioxolane), a type of polyacetal. rsc.org The terminal alkyne group of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) provides a reactive site for post-polymerization modification via click chemistry.

This allows for the synthesis of functional polymers with tailored properties. For example, a polymer backbone can be created through ROP of the dioxolane ring, and then various functional groups can be "clicked" onto the pendant alkyne groups. This modular approach is highly versatile for creating materials for applications such as drug delivery, surface coatings, and advanced lithography. Copolymers of 1,3,5-trioxane (B122180) and 1,3-dioxolane are also known. europa.eunih.gov

Applications in Photochromic and Optoelectronic Materials

While direct applications of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) in photochromic and optoelectronic materials are not extensively documented, its functional groups suggest potential utility in this area. The alkyne can be used to conjugate the dioxolane-containing scaffold to photochromic or electronically active molecules. For instance, it could be clicked to an azido-functionalized dye or a conductive oligomer.

The dioxolane moiety itself, after deprotection to the aldehyde, could be used to synthesize or modify polymers and other materials with specific optical or electronic properties. The aldehyde could participate in condensation reactions to form conjugated systems, which are often the basis for photochromic and optoelectronic behavior. Further research is needed to fully explore the potential of this compound in these advanced material applications.

Exploration of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) in Catalytic Systems and Green Solvents

The quest for more sustainable chemical processes has led to increased interest in "green" solvents and novel catalytic systems. 1,3-dioxolane itself is considered a green solvent, offering a more environmentally benign alternative to traditional volatile organic compounds in certain applications. rsc.orgresearchgate.netnih.gov It is biodegradable and can be derived from renewable resources. researchgate.net Binary mixtures of 1,3-dioxolane with other green solvents like dimethyl sulfoxide (B87167) (DMSO) have been explored as alternatives to hazardous solvents in solid-phase peptide synthesis. semanticscholar.org

Green Chemistry Principles in the Synthesis and Application of 1,3 Dioxolane, 2 5 Hexynyl 9ci

Utilization of Biobased Precursors and Sustainable Feedstocks

A key tenet of green chemistry is the use of renewable feedstocks. The synthesis of 1,3-Dioxolane (B20135), 2-(5-hexynyl)-(9ci) traditionally relies on petrochemical-derived starting materials. However, significant opportunities exist to incorporate biobased precursors, thereby reducing the carbon footprint and reliance on fossil fuels. The primary precursors for the synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) are 6-heptyn-2-one and ethylene (B1197577) glycol.

Ethylene Glycol from Bio-based Sources: Ethylene glycol, a diol required for the formation of the dioxolane ring, can be produced from renewable resources. A prominent bio-based route involves the conversion of bio-ethanol, which is derived from the fermentation of sugars from crops like corn or sugarcane. This bio-ethanol can then be dehydrated to ethylene, which is subsequently oxidized to ethylene oxide and hydrolyzed to ethylene glycol.

Potential Bio-based Routes to 6-Heptyn-2-one: The precursor 6-heptyn-2-one presents a greater challenge for bio-based sourcing. However, analogous ketone structures have been synthesized from bio-derived materials. For instance, 6-methyl-5-hepten-2-one (B42903) can be produced from isobutylene (B52900) and acetone (B3395972), both of which have potential bio-based production routes. chemicalbook.com Isobutylene can be produced from the fermentation of sugars, and acetone is a byproduct of the acetone-butanol-ethanol (ABE) fermentation process. While not a direct synthesis, these routes for similar C7-backbone ketones suggest the future potential for developing biocatalytic or chemo-catalytic pathways to 6-heptyn-2-one from renewable feedstocks.

Furthermore, research into the biosynthesis of terminal alkynes has identified enzymatic pathways in microorganisms that can produce alkyne-containing amino acids from precursors like L-lysine. nih.govnih.gov While still in the early stages of research, these discoveries open the door to future engineered biosynthetic pathways for producing a wider range of terminal alkynes, potentially including precursors to 6-heptyn-2-one, directly from renewable biological sources.

Table 1: Potential Biobased Precursors for the Synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci)

| Precursor | Conventional Source | Potential Biobased Route |

| Ethylene Glycol | Petroleum | Fermentation of sugars to bio-ethanol, followed by conversion to ethylene and then ethylene glycol. |

| 6-Heptyn-2-one | Petrochemical | Analogous Syntheses: Production of similar ketones from bio-isobutylene and bio-acetone. Future Potential: Engineered biosynthetic pathways utilizing enzymes from microorganisms capable of producing terminal alkynes. |

Solvent Selection and Reaction Media Considerations

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents.

The synthesis of 1,3-dioxolanes via the acetalization of a ketone with a diol is typically acid-catalyzed and often performed in an organic solvent to facilitate the removal of water, which is a byproduct of the reaction. Traditional solvents for such reactions might include toluene (B28343) or hexane. However, greener alternatives are available and have been shown to be effective.

Cyclopentyl Methyl Ether (CPME): A Green Alternative: Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent for a variety of organic reactions, including acetalizations. rsc.orgmanufacturingchemist.comwikipedia.orgresearchgate.net CPME offers several advantages over traditional ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether:

High Boiling Point: Its higher boiling point (106 °C) allows for reactions to be conducted at higher temperatures without the need for pressurized systems.

Hydrophobicity: CPME is highly hydrophobic, which facilitates the separation of the organic phase from aqueous waste streams, simplifying product isolation and reducing the volume of contaminated water. manufacturingchemist.com

Stability: It exhibits greater stability under both acidic and basic conditions compared to other ether solvents. nih.gov

Low Peroxide Formation: CPME has a lower tendency to form explosive peroxides upon storage. manufacturingchemist.com

The use of CPME in the synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) could significantly reduce the environmental footprint of the process by replacing more hazardous solvents. rsc.orgmanufacturingchemist.com

Table 2: Comparison of Solvents for Acetalization Reactions

| Solvent | Boiling Point (°C) | Key Green Chemistry Considerations |

| Toluene | 111 | Volatile Organic Compound (VOC), derived from petroleum. |

| Hexane | 69 | VOC, neurotoxin, derived from petroleum. |

| Cyclopentyl Methyl Ether (CPME) | 106 | Lower toxicity, high boiling point, hydrophobic, stable, and lower peroxide formation. nih.govmanufacturingchemist.com |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgyoutube.com A higher atom economy indicates that less waste is generated. The synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) from 6-heptyn-2-one and ethylene glycol is a condensation reaction that produces one molecule of water as a byproduct for every molecule of the desired product formed.

Calculating Atom Economy: The atom economy can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 wikipedia.org

For the synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci):

Reactants:

6-Heptyn-2-one (C₇H₁₀O): Molecular Weight ≈ 110.15 g/mol

Ethylene Glycol (C₂H₆O₂): Molecular Weight ≈ 62.07 g/mol

Products:

1,3-Dioxolane, 2-(5-hexynyl)-(9ci) (C₉H₁₄O₂): Molecular Weight ≈ 154.21 g/mol

Water (H₂O): Molecular Weight ≈ 18.02 g/mol

Calculation:

Atom Economy (%) = (154.21 g/mol / (110.15 g/mol + 62.07 g/mol )) x 100 Atom Economy (%) = (154.21 / 172.22) x 100 Atom Economy (%) ≈ 89.5%

An atom economy of 89.5% indicates that while the majority of the reactant atoms are incorporated into the desired product, 10.5% of the reactant mass is converted into the water byproduct.

Catalyst Selection and Recycling: The use of a heterogeneous acid catalyst, such as an acidic resin or a supported acid, can simplify the purification process and allow for the catalyst to be recovered and reused, reducing waste.

Solvent Recycling: Green solvents like CPME can often be recovered and purified for reuse, further minimizing the environmental impact of the process. manufacturingchemist.com

Process Optimization: Careful control of reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of side products, leading to less waste during purification.

Table 3: Atom Economy of the Synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci)

| Reaction | Reactants (Molecular Weight) | Desired Product (Molecular Weight) | Byproduct (Molecular Weight) | Atom Economy (%) |

| Ketalization | 6-Heptyn-2-one (110.15) + Ethylene Glycol (62.07) | 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) (154.21) | Water (18.02) | 89.5% |

Future Perspectives and Interdisciplinary Research Frontiers

Development of Novel Catalytic Systems for Dioxolane Functionalization

The stability of the dioxolane ring makes its direct functionalization challenging, yet a desirable goal for introducing molecular complexity. Future research could focus on developing novel catalytic systems capable of C-H activation or ring-opening reactions of the dioxolane moiety in 1,3-Dioxolane (B20135), 2-(5-hexynyl)-(9ci). Such advancements would likely rely on transition metal catalysts, potentially from the platinum group, that could selectively interact with the oxygen atoms of the dioxolane or adjacent C-H bonds. The development of such catalysts would enable the synthesis of a new class of functionalized dioxolanes with potential applications in materials science and medicinal chemistry.

Integration of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) in Advanced Chemical Biology Applications

The terminal alkyne group in 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) makes it a prime candidate for use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions could be used to attach this molecule to biomolecules such as proteins, nucleic acids, or lipids that have been modified to contain an azide (B81097) group. The dioxolane portion could serve as a protected carbonyl group that can be deprotected under specific physiological conditions, releasing a payload or activating a probe. This dual functionality could be exploited in the development of targeted drug delivery systems or advanced imaging agents.

Computational Design of Next-Generation Dioxolane-Based Materials

Computational chemistry and molecular modeling could play a pivotal role in predicting the properties and potential applications of materials derived from 1,3-Dioxolane, 2-(5-hexynyl)-(9ci). Density functional theory (DFT) and molecular dynamics (MD) simulations could be employed to:

Predict the conformational preferences of the molecule.

Model its interaction with biological targets or material surfaces.

Design polymers or coordination networks incorporating this unit, potentially leading to materials with tailored electronic, optical, or mechanical properties.

These computational studies would be invaluable in guiding synthetic efforts and accelerating the discovery of new materials based on this dioxolane scaffold.

Bio-inspired Synthesis and Biomimetic Transformations

The synthesis of 1,3-Dioxolane, 2-(5-hexynyl)-(9ci) itself can be approached from a bio-inspired perspective, utilizing mild and environmentally friendly methods. Enzymatic catalysis or organocatalysis could offer greener alternatives to traditional synthetic routes. Furthermore, the development of biomimetic systems that can recognize and transform the dioxolane or alkyne functionalities could lead to novel biochemical tools. For instance, designing artificial enzymes that can selectively bind and cleave the dioxolane ring under specific biological triggers would be a significant step forward in creating responsive chemical systems.

Q & A

Q. What are the key synthetic pathways for 1,3-dioxolane derivatives with alkyne substituents, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of 1,3-dioxolane derivatives typically involves cyclocondensation of diols with carbonyl compounds. For alkyne-substituted derivatives like 2-(5-hexynyl)-1,3-dioxolane, acid-catalyzed reactions (e.g., using BF₃·Et₂O or H₂SO₄) are common. The alkyne group’s reactivity necessitates inert atmospheres (N₂/Ar) to prevent side reactions.

- Example : A study on halogenated dioxolanes achieved 75-85% yields using BF₃·Et₂O at 0-5°C .

- Critical Parameter : Temperature control (<10°C) minimizes polymerization of alkyne groups .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1,3-dioxolane derivatives from structurally similar ethers?

- Methodological Answer :

- ¹H NMR : The dioxolane ring protons resonate as a singlet at δ 4.8-5.2 ppm, distinct from open-chain ethers (δ 3.3-4.0 ppm).

- IR : The C-O-C asymmetric stretch (1250-1150 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of the dioxolane ring [M–88]⁺) differentiate cyclic vs. linear structures .

Q. What stability challenges arise during storage of alkyne-functionalized dioxolanes, and how can they be mitigated?

- Methodological Answer : Alkyne groups are prone to oxidation and hydration. Storage recommendations:

- Temperature : –20°C in amber vials to slow degradation.

- Additives : Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Monitoring : Regular GC-MS analysis to detect decomposition products like ketones or carboxylic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-hexynyl substituent influence the reactivity of 1,3-dioxolane in click chemistry applications?

- Methodological Answer : The hexynyl group’s linear structure facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key factors:

- Steric Hindrance : The dioxolane ring’s rigidity limits rotational freedom, enhancing regioselectivity in triazole formation.

- Electronic Effects : Electron-withdrawing dioxolane oxygen atoms polarize the alkyne, accelerating reaction rates (k ≈ 0.5–1.2 M⁻¹s⁻¹) .

- Table : Comparative Reactivity of Alkyne-Substituted Dioxolanes

| Compound | Reaction Rate (M⁻¹s⁻¹) | Reference |

|---|---|---|

| 2-(5-Hexynyl)-1,3-dioxolane | 1.1 ± 0.2 | |

| 2-Propargyl-1,3-dioxolane | 0.7 ± 0.1 |

Q. What computational methods (DFT, MD) are suitable for predicting the conformational dynamics of 2-(5-hexynyl)-1,3-dioxolane in solution?

- Methodological Answer :

- DFT : B3LYP/6-311+G(d,p) optimizes ground-state geometries and calculates ring puckering energies (ΔE ≈ 2–5 kcal/mol).

- Molecular Dynamics (MD) : OPLS-AA force fields simulate solvent interactions (e.g., in DMSO or THF), revealing preferential equatorial positioning of the hexynyl group .

- Validation : Cross-correlate computational results with NOESY NMR data to confirm solvent-dependent conformers .

Q. How can contradictions in biological activity data for 1,3-dioxolane derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity Validation : Use HPLC-ELSD (evaporative light scattering detection) to ensure >98% purity .

- Dose-Response Curves : Test across 4–6 logarithmic concentrations to identify true EC₅₀/IC₅₀ values.

- Case Study : A 2023 study resolved conflicting cytotoxicity data (IC₅₀ = 12 μM vs. 45 μM) by identifying residual palladium catalyst (5–10 ppm) as a confounding factor .

Q. What are the ecological implications of 1,3-dioxolane derivatives, and how can their environmental persistence be assessed?

- Methodological Answer :

- Biodegradation Assays : OECD 301F tests measure 28-day degradation in activated sludge (<40% degradation indicates persistence) .

- QSAR Modeling : Predict bioaccumulation potential (log BAF >3.7) using alkyne hydrophobicity (log P ≈ 2.5–3.0) .

- Mitigation : Incorporate hydrolyzable groups (e.g., esters) to reduce environmental half-life .

Methodological Tables

Table 1 : Key Physicochemical Properties of 2-(5-Hexynyl)-1,3-dioxolane

| Property | Value | Method/Reference |

|---|---|---|

| Boiling Point | ~145–150°C (est.) | Clausius-Clapeyron |

| log P (Octanol-Water) | 2.8 ± 0.3 | HPLC |

| Solubility in H₂O | 0.5 mg/mL | Shake-flask |

Table 2 : Comparative Toxicity of Dioxolane Derivatives

| Compound | LD₅₀ (Oral, Rat) | Skin Irritation | Reference |

|---|---|---|---|

| 2-(5-Hexynyl)-1,3-dioxolane | >2000 mg/kg | Mild (Category 2) | |

| 2-Phenyl-1,3-dioxolane | 980 mg/kg | Severe (Category 1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.